N-(3-Butenyl)norbuprenorphine
Overview
Description
N-(3-Butenyl)norbuprenorphine: is a synthetic compound structurally related to buprenorphine, a well-known opioid used for pain management and opioid dependence treatment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Butenyl)norbuprenorphine typically involves multiple steps, starting from norbuprenorphine as the precursor
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(3-Butenyl)norbuprenorphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives of the compound.
Scientific Research Applications
N-(3-Butenyl)norbuprenorphine has several applications in scientific research, including:
Chemistry: Studying the structure-activity relationships of opioid compounds.
Biology: Investigating the biological activity and receptor binding properties.
Medicine: Exploring potential therapeutic uses in pain management and addiction treatment.
Industry: Developing new synthetic methodologies and optimizing production processes.
Mechanism of Action
The compound exerts its effects through interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to analgesic effects and modulation of pain perception. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve G-protein coupled receptor signaling.
Comparison with Similar Compounds
Buprenorphine
Norbuprenorphine
Buprenorphine-related compounds
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Biological Activity
N-(3-Butenyl)norbuprenorphine is a synthetic derivative of norbuprenorphine, which is itself a metabolite of buprenorphine. This compound has garnered attention due to its potential therapeutic applications in pain management and opioid dependence treatment. The following sections delve into its biological activity, mechanism of action, receptor interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a butenyl group attached to the nitrogen atom of the norbuprenorphine structure, enhancing its lipophilicity and possibly altering its pharmacokinetic properties. Its molecular formula is .
The compound primarily exerts its biological effects through interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor (MOR), similar to norbuprenorphine. This interaction leads to analgesic effects while potentially minimizing adverse effects typically associated with full agonists, such as respiratory depression .
Receptor Binding Affinity
Research indicates that this compound selectively binds to mu-opioid receptors while showing varying degrees of antagonism at delta and kappa receptors. This selective binding profile suggests that it could provide effective pain relief with a lower risk of abuse compared to traditional opioids .
Biological Activity Overview
The biological activity of this compound is summarized in the following table:
Activity | Description |
---|---|
Receptor Interaction | Partial agonist at mu-opioid receptors |
Analgesic Effects | Effective in pain relief with reduced side effects compared to full agonists |
Potential Applications | Chronic pain management; treatment for opioid dependence |
Side Effects | Lower risk of respiratory depression compared to full agonists |
Case Studies and Experimental Data
- Pharmacological Studies : In vitro studies have demonstrated that this compound binds effectively to MOR, leading to significant analgesic effects in animal models .
- Toxicological Assessments : Toxicity studies indicate that this compound does not exhibit teratogenic effects at doses comparable to those used in clinical settings for buprenorphine .
- Comparative Studies : A comparative analysis with other opioid compounds shows that this compound has a unique receptor activity profile that may enhance its therapeutic efficacy while reducing addiction potential .
Clinical Implications
The potential applications of this compound in clinical settings include:
- Chronic Pain Management : Its partial agonist nature allows for effective analgesia without the high addiction risk associated with full agonists like morphine.
- Opioid Dependence Treatment : The compound may serve as a safer alternative for patients undergoing treatment for opioid use disorder, aiming to reduce withdrawal symptoms while minimizing cravings .
Properties
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-but-3-enyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO4/c1-7-8-14-30-15-13-28-22-18-9-10-19(31)23(22)34-24(28)29(33-6)12-11-27(28,21(30)16-18)17-20(29)26(5,32)25(2,3)4/h7,9-10,20-21,24,31-32H,1,8,11-17H2,2-6H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNJLQXKYIUDJ-IHFGGWKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCC=C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CCC=C)OC)(C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196606 | |
Record name | N-(3-Butenyl)norbuprenorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457071-73-7 | |
Record name | N-(3-Butenyl)norbuprenorphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457071737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Butenyl)norbuprenorphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,14-Ethenomorphinan-7-methanol, 17-(3-buten-1-yl)-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-, (αS,5α,7α)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-BUTENYL)NORBUPRENORPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK1305SA1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.